![molecular formula C5H3NO5 B1604211 5-Nitrofuran-3-carboxylic acid CAS No. 770-07-0](/img/structure/B1604211.png)
5-Nitrofuran-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Nitrofuran-3-carboxylic acid involves several methods. One notable approach is the oxidation of the corresponding furan derivative. For instance, furfural α-hydroxyhydroperoxide can be quantitatively converted to 5-Nitrofuran-3-carboxylic acid . Researchers have explored various synthetic routes, including nitration and esterification, to obtain this compound .
Chemical Reactions Analysis
5-Nitrofuran-3-carboxylic acid can participate in various chemical reactions. It can undergo esterification, reduction, and other transformations. Researchers have utilized it as a precursor in the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Derivatives
- 5-Nitrofuran-2-carboxylic acid has been synthesized through the oxidation of 5-nitrofurfural, highlighting the importance of this compound in chemical synthesis (Krapivin, Badovskaya, & Kul'nevich, 1975).
- Derivatives of 5-nitrofuran-3-carboxylic acid, such as its methyl ester, have been investigated for their electrochemical properties, revealing stable anionic groups. These derivatives have been used to synthesize semisynthetic penicillins with activity against Gram-positive microorganisms (Kastron, Veinberg, Gavar, & Hiller, 1968).
Antimicrobial and Antibacterial Applications
- Hydrazide-hydrazones derived from 5-nitrofuran-2-carboxylic acid exhibit promising antimicrobial and antifungal activities, surpassing some reference substances like nitrofurantoin and ampicillin (Popiołek, Rysz, Biernasiuk, & Wujec, 2020).
- Nitrofuran derivatives, including those related to 5-nitrofuran-3-carboxylic acid, have shown mutagenic and antibacterial activities. Their reduction rates correlate with their biological activities (Kitamura, Koga, Tatsumi, Yoshimura, & Horiuchi, 1978).
- N-ariliden(alkylidene)hydrazides of carboxymethylalginic acid, incorporating 5-nitrofuran cycles, display antimicrobial activity, particularly against fungal infections (Kosareva, Ananieva, & Iozep, 2019).
Pro-Drug Systems and Drug Synthesis
- 5-Nitrofuran-2-ylmethyl group, associated with 5-nitrofuran-3-carboxylic acid, is explored as a bioreductively activated pro-drug system, potentially useful for delivering therapeutic drugs in hypoxic solid tumors (Berry, Watson, Whish, & Threadgill, 1997).
- The 5-nitrofuran-2-ylmethylidene group is considered for creating prodrugs that can selectively release diol-containing drugs in hypoxic solid tumors (Mahmud, Garrett, & Threadgill, 1998).
Chemical Properties and Reactions
- 5-Nitrofuran derivatives have been synthesized and evaluated for their radiosensitizing abilities and cytotoxic effects on hypoxic cells, demonstrating their potential in enhancing the efficacy of cancer treatments (Naylor, Stephens, Cole, Threadgill, Stratford, O'Neill, Fielden, & Adams, 1990).
Future Directions
properties
IUPAC Name |
5-nitrofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO5/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMQGMUCNUWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633904 | |
Record name | 5-Nitrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrofuran-3-carboxylic acid | |
CAS RN |
770-07-0 | |
Record name | 5-Nitrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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